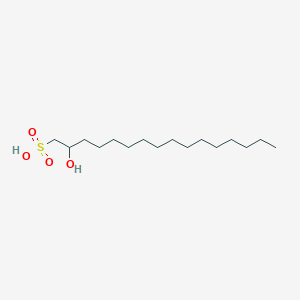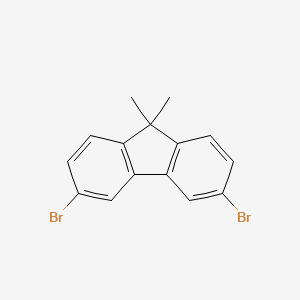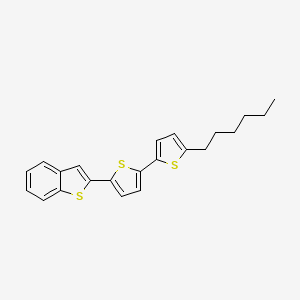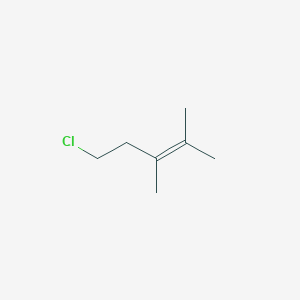
2-Hydroxyhexadecane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyhexadecane-1-sulfonic acid is an organic compound with the molecular formula C16H34O4S. It is a sulfonic acid derivative, characterized by the presence of a hydroxyl group and a sulfonic acid group attached to a hexadecane chain. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhexadecane-1-sulfonic acid typically involves the sulfonation of hexadecane derivatives. One common method is the reaction of hexadecane with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation of hexadecane, followed by purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyhexadecane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanone or hexadecanoic acid.
Reduction: Formation of hexadecane sulfonate or hexadecane sulfinate.
Substitution: Formation of halogenated hexadecane derivatives.
Scientific Research Applications
2-Hydroxyhexadecane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents due to its surfactant properties
Mechanism of Action
The mechanism of action of 2-Hydroxyhexadecane-1-sulfonic acid primarily involves its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can insert itself and alter the physical properties of the interface .
Comparison with Similar Compounds
Similar Compounds
Hexadecane-1-sulfonic acid: Lacks the hydroxyl group, making it less hydrophilic.
2-Hydroxyhexadecane: Lacks the sulfonic acid group, reducing its surfactant properties.
Octadecane-1-sulfonic acid: Has a longer carbon chain, affecting its solubility and surfactant behavior.
Uniqueness
2-Hydroxyhexadecane-1-sulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group, providing a balance of hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective as a surfactant and useful in a variety of applications where both solubility and surface activity are required .
Properties
CAS No. |
141946-79-4 |
|---|---|
Molecular Formula |
C16H34O4S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-hydroxyhexadecane-1-sulfonic acid |
InChI |
InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-21(18,19)20/h16-17H,2-15H2,1H3,(H,18,19,20) |
InChI Key |
YUBGJSHFULOAKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![Prop-2-en-1-yl 3-[(2-oxoethyl)amino]prop-2-enoate](/img/structure/B12528203.png)
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)

![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)

![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)


![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)

